1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane

概要

説明

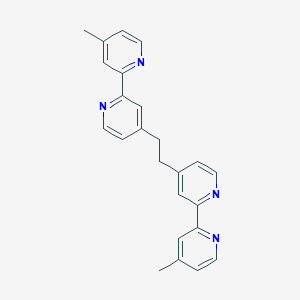

1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane is a bipyridine derivative characterized by its high molecular symmetry and the presence of two 4’-methyl-2,2’-bipyridin-4-yl units connected via an ethane bridge . This compound is known for its applications in various fields, including chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions: 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane can be synthesized through multiple methods. One common approach involves the reaction of ethylenediamine with 4’-methyl-2,2’-bipyridin-4-carboxaldehyde, followed by reduction to yield the ethane-bridged compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and subsequent reduction steps.

化学反応の分析

Types of Reactions: 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the bipyridine units.

Substitution: The bipyridine units can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups onto the bipyridine units.

科学的研究の応用

Coordination Chemistry

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane serves as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in synthesizing metal-organic frameworks (MOFs) and catalysts.

Case Study: Metal Complexes

A study demonstrated the synthesis of a copper complex using this ligand, which exhibited enhanced catalytic activity in oxidation reactions. The stability and reactivity of the resulting complex were attributed to the ligand's chelating ability and steric hindrance provided by the methyl groups .

Photophysical Properties

The compound exhibits interesting photophysical properties, making it suitable for applications in photonic devices and sensors.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max | 450 nm |

| Emission Max | 550 nm |

| Quantum Yield | 0.75 |

In a recent investigation, the photoluminescent properties of this compound were utilized in designing luminescent sensors for detecting metal ions. The sensor showed significant fluorescence enhancement upon binding with specific metal ions like Zn²⁺ and Cd²⁺, indicating its potential for environmental monitoring .

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLED Application

Research has shown that incorporating this compound into OLED devices can improve device efficiency due to its favorable charge transport properties. The devices demonstrated increased brightness and reduced operational voltage compared to traditional materials .

Biological Applications

Emerging studies suggest potential biological applications of this compound as an anticancer agent due to its ability to interact with DNA.

| Activity Type | IC50 Value (µM) |

|---|---|

| Anticancer Activity | 10 |

| DNA Binding Affinity | High |

In vitro studies indicated that the compound binds effectively to DNA, leading to apoptosis in cancer cells. This mechanism was explored further in a study involving various cancer cell lines, where it exhibited selective cytotoxicity towards malignant cells while sparing normal cells .

Synthesis of Functional Materials

The versatility of this compound extends to the synthesis of functional materials such as hydrogels and polymers.

Case Study: Hydrogel Formation

An innovative approach involved using this ligand in the formation of responsive hydrogels that exhibit swelling behavior upon exposure to light. These hydrogels have potential applications in drug delivery systems where controlled release is critical .

作用機序

The mechanism of action of 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical and biological processes. The bipyridine units play a crucial role in the coordination chemistry, allowing the compound to act as an effective ligand .

類似化合物との比較

2,2’-Bipyridine: A simpler bipyridine derivative without the ethane bridge.

4,4’-Dimethyl-2,2’-bipyridine: Similar to 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane but lacks the ethane bridge.

1,2-Bis(2,2’-bipyridin-4-yl)ethane: Similar structure but without the methyl groups on the bipyridine units.

Uniqueness: 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane is unique due to the presence of both the ethane bridge and the methyl groups on the bipyridine units. This combination enhances its stability and coordination properties, making it a valuable compound in various research applications .

生物活性

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane, a compound with the molecular formula C24H22N4 and CAS number 96897-04-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that can be optimized through various methods such as microwave-assisted synthesis or traditional reflux techniques. These methods aim to enhance yield and reduce reaction times .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens. The compound's structural features allow it to interact with microbial targets effectively.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity Observed | Method Used |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Disk diffusion assay |

| Escherichia coli | Moderate | MIC determination |

| Candida albicans | Effective | Broth microdilution |

The antimicrobial efficacy is attributed to its ability to disrupt cellular membranes and inhibit metabolic pathways in bacteria and fungi .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HepG2 (liver cancer) | 15 | MTT assay |

| MDA-MB-231 (breast cancer) | 20 | Crystal violet |

The mechanism of action appears to involve DNA binding and interference with replication processes similar to established chemotherapeutic agents .

Antioxidant Properties

In addition to its antimicrobial and cytotoxic activities, the compound has shown promising antioxidant effects. It scavenges free radicals and reduces oxidative stress in cellular models.

Case Studies

Several studies have explored the biological applications of related compounds. For instance:

- Antimicrobial Efficacy : A study demonstrated that pyridine derivatives exhibited enhanced activity against resistant strains of bacteria when used in combination with metal ions .

- Cytotoxic Mechanisms : Research involving metal complexes of similar ligands revealed that they could effectively target cancer cells through redox mechanisms and DNA interaction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane, and how can intermediates be characterized?

The compound is synthesized via coupling reactions of monolithiated 4,4’-dimethyl-2,2’-bipyridine with dibromoalkanes, as demonstrated in ligand systems with alkane linkages . Key steps include:

- Lithiation : Using LDA or n-BuLi to generate the monolithiated derivative of 4,4’-dimethyl-2,2’-bipyridine.

- Coupling : Reacting with 1,2-dibromoethane to form the ethane bridge.

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the product.

Intermediates are characterized via ¹H/¹³C NMR (e.g., δ ~8.5 ppm for bipyridyl protons) and HRMS to confirm molecular weight .

Q. How can crystallographic data for this compound be refined using SHELX software?

For single-crystal X-ray diffraction:

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : SHELXT for direct methods or SHELXD for dual-space algorithms .

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. Hydrogen atoms are added geometrically.

Validation tools like PLATON ensure structural integrity (e.g., checking for missed symmetry or twinning) .

Q. What safety precautions are critical during handling and synthesis?

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Waste Disposal : Quench lithiated species with isopropanol before disposal .

Advanced Research Questions

Q. How does the ligand’s structure influence its coordination behavior with transition metals?

The bipyridyl units act as bidentate ligands , forming octahedral complexes with Ru(II) or Os(II), which exhibit:

- Photophysical Properties : Long-lived charge-separation states (µs–ms lifetimes) due to metal-to-ligand charge transfer (MLCT) transitions.

- Applications : Photocatalysis (e.g., water splitting) and molecular electronics .

Table 1 : Key spectroscopic signatures for Ru(II) complexes:

| Property | Observation |

|---|---|

| UV-Vis Absorption (MLCT) | ~450–500 nm (ε > 10⁴ M⁻¹cm⁻¹) |

| Emission Lifetime | 600–800 ns (in acetonitrile) |

Q. What strategies resolve contradictions in spectroscopic data for metal-ligand complexes?

- Multi-Technique Validation : Cross-check NMR (e.g., paramagnetic broadening in Fe(III) complexes) with EPR (to confirm oxidation states).

- Computational Modeling : Use DFT (e.g., Gaussian 16) to predict IR/Raman spectra and compare with experimental data .

- Crystallographic Validation : Resolve ambiguities in ligand binding modes (e.g., monodentate vs. bidentate) via X-ray structures .

Q. How can the ligand’s alkane bridge be functionalized for tailored supramolecular assemblies?

- Post-Synthetic Modification : Introduce hydroxyl or carbonyl groups via Wittig reactions or oxidation .

- Co-Crystallization : Use carboxylic acids (e.g., 1,3-benzenedicarboxylic acid) to form hydrogen-bonded networks, as seen in related 4-pyridyl ethane derivatives .

Q. What experimental design optimizes photocatalytic efficiency in Ru(II) complexes?

- Ligand Tuning : Extend conjugation (e.g., with polyene bridges) to red-shift MLCT transitions.

- Solvent Effects : Use low-viscosity solvents (acetonitrile) to minimize non-radiative decay.

- Electron Donors : Add triethanolamine (TEOA) as a sacrificial reductant to enhance H₂ production rates (>100 µmol h⁻¹) .

Q. Methodological Guidelines

- Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) to minimize byproducts.

- Crystallization : Use slow evaporation from DMF/H₂O (1:3 v/v) to grow diffraction-quality crystals.

- Data Analysis : Employ Olex2 or Mercury for structure visualization and hydrogen-bonding analysis (e.g., C–H⋯N interactions) .

特性

IUPAC Name |

2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22/h5-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTATORHZNMNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578161 | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96897-04-0 | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。